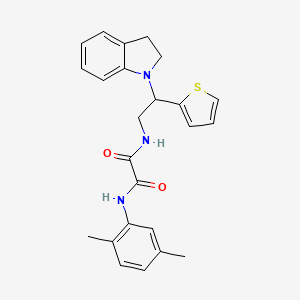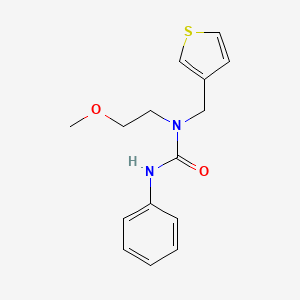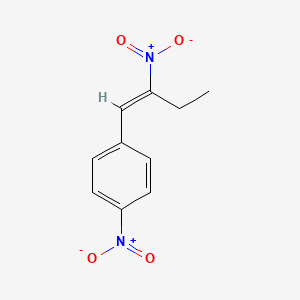
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical behavior and synthesis of related benzamide derivatives. For instance, benzamide derivatives have been synthesized and examined for their pharmacological activities, as seen in the synthesis of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives which showed promising gastrointestinal prokinetic and antiemetic activities .
Synthesis Analysis
The synthesis of benzamide derivatives can involve directed metalation, as demonstrated by the metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which was then reacted with methyl iodide to yield a methylated product . This method showcases the potential for creating a variety of benzamide derivatives through the manipulation of the amide moiety and substituents on the benzene ring. Although the specific synthesis of this compound is not detailed, the principles of directed metalation could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups to modulate the compound's properties. The structure-activity relationships of these compounds are significant in determining their pharmacological potential, as seen in the study of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives . The specific molecular structure of this compound would likely influence its reactivity and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo a range of chemical reactions, including metalation and subsequent reactions with alkylating agents, as shown in the synthesis of N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide . These reactions are crucial for the modification of the benzamide core and the introduction of various substituents that can alter the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The pharmacological profile, including gastrointestinal prokinetic activity, is also a direct result of these structural modifications, as evidenced by the structure-activity relationship studies of benzamide derivatives .
科学的研究の応用
Safety-Catch Protecting Group and Linker for Solid-Phase Synthesis
Benzamide derivatives, such as those studied by Thennarasu and Liu (2010), have been utilized as safety-catch protecting groups and linkers in solid-phase peptide synthesis. This approach allows for the stable attachment of peptides to a solid support, which can be selectively cleaved under specific conditions, demonstrating the compound's potential in facilitating complex peptide synthesis processes (S. Thennarasu & Chuan-fa Liu, 2010).
Drug Transformation and Excretion Studies
The transformation and excretion patterns of benzamide derivatives in biological systems have been examined to understand their metabolic pathways. For instance, Arita et al. (1970) investigated the transformation of metoclopramide in rabbits, revealing insights into how similar benzamide compounds might be metabolized and excreted in living organisms. This research highlights the importance of understanding pharmacokinetics for drug development and safety assessments (T. Arita et al., 1970).
特性
IUPAC Name |
N-[2-[butyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-6-12-18(5-2)23(20,21)13-11-17-16(19)14-7-9-15(22-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXRCOLJMUASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)

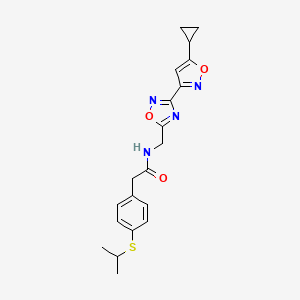
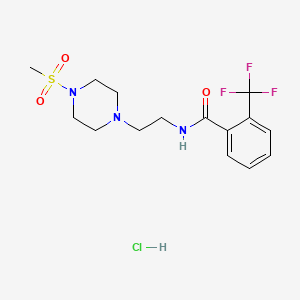
![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
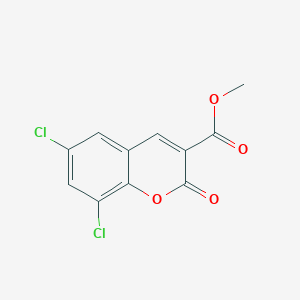

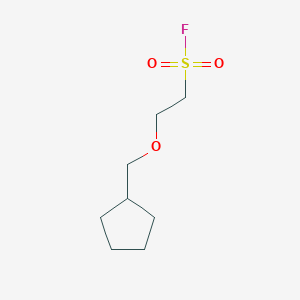
![3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545349.png)
